molecular formula C19H17F2N7O B1676610 MK 0343 CAS No. 233275-76-8

MK 0343

Cat. No.: B1676610
CAS No.: 233275-76-8
M. Wt: 397.4 g/mol
InChI Key: GOIFCXRIFSYPFG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of MRK-409 involves several steps The compound is synthesized through a series of reactions starting from commercially available starting materialsThe reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .

Chemical Reactions Analysis

MRK-409 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: MRK-409 can undergo substitution reactions where one functional group is replaced by another.

Scientific Research Applications

    Chemistry: It serves as a tool compound for studying the gamma-aminobutyric acid type A receptor and its subtypes.

    Biology: MRK-409 is used in research to understand the role of gamma-aminobutyric acid type A receptors in various biological processes.

    Medicine: The compound was initially developed as an anxiolytic, but its sedative effects limited its clinical use. It is still used in preclinical studies to explore its potential therapeutic effects.

    Industry: MRK-409 is used in the pharmaceutical industry for research and development of new anxiolytic drugs.

Mechanism of Action

MRK-409 exerts its effects by binding to the benzodiazepine binding site on the gamma-aminobutyric acid type A receptor. It selectively binds to the alpha1, alpha2, alpha3, and alpha5 subunits of the receptor. This binding enhances the inhibitory effects of gamma-aminobutyric acid, leading to anxiolytic effects. at higher doses, it also causes sedation .

Comparison with Similar Compounds

MRK-409 is compared with other gamma-aminobutyric acid type A receptor modulators such as TPA023 and TPA023B. These compounds also selectively potentiate the effects of gamma-aminobutyric acid at the alpha2 and alpha3 subtypes but lack efficacy at the alpha1 subtype, making them non-sedating anxiolytics in preclinical species. unlike MRK-409, TPA023 and TPA023B did not produce sedation in humans even at high levels of receptor occupancy .

Similar Compounds

Properties

IUPAC Name

7-cyclobutyl-3-(2,6-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N7O/c1-27-16(22-10-23-27)9-29-19-12(11-4-2-5-11)8-15-24-25-18(28(15)26-19)17-13(20)6-3-7-14(17)21/h3,6-8,10-11H,2,4-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIFCXRIFSYPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)COC2=NN3C(=NN=C3C4=C(C=CC=C4F)F)C=C2C5CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016659
Record name MRK 409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233275-76-8
Record name MRK-409
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0233275768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MRK-409
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13993
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MRK 409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MRK-409
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VSE02330I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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